N'-hydroxy-2-methyl-3-(methylamino)propanimidamide
Description
N'-Hydroxy-2-methyl-3-(methylamino)propanimidamide (CAS: 16750-50-8) is an organic compound with the molecular formula C₄H₁₁N₃O and a molecular weight of 117.15 g/mol . Its structure features a hydroxylamine group (-NHOH) attached to a propanimidamide backbone, with a methyl group at position 2 and a methylamino group (-NHCH₃) at position 3 (Figure 1).
Properties
Molecular Formula |
C5H13N3O |
|---|---|
Molecular Weight |
131.18 g/mol |
IUPAC Name |
N'-hydroxy-2-methyl-3-(methylamino)propanimidamide |
InChI |
InChI=1S/C5H13N3O/c1-4(3-7-2)5(6)8-9/h4,7,9H,3H2,1-2H3,(H2,6,8) |
InChI Key |
POECBSYGVLEUSN-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CNC)/C(=N/O)/N |
Canonical SMILES |
CC(CNC)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-methyl-3-(methylamino)propanimidamide typically involves the reaction of 3-methylaminopropionitrile with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-methyl-3-(methylamino)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives .
Scientific Research Applications
N’-hydroxy-2-methyl-3-(methylamino)propanimidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-hydroxy-2-methyl-3-(methylamino)propanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N'-Hydroxy-2,2-dimethylpropanimidamide (CAS: 42956-75-2)
- Molecular Formula : C₅H₁₂N₂O
- Key Difference: Replaces the methylamino group at position 3 with a second methyl group, resulting in a geminal dimethyl configuration.
(1Z)-N'-Hydroxy-3-(methylamino)propanimidamide (CAS: 16387-48-7)
- Molecular Formula : C₄H₁₁N₃O
- Key Difference : Structural isomer with a (1Z)-configuration, affecting spatial arrangement and possibly bioavailability .
N'-Hydroxy-2-methyl-3-(piperazin-1-yl)propanimidamide (CAS: 1937204-88-0)
- Molecular Formula : C₈H₁₈N₄O
- Key Difference: Substitutes methylamino with a piperazinyl group, introducing a bulky, nitrogen-rich heterocycle.
N'-Hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide
Pharmacological and Reactivity Profiles
- 4-(Methylamino)pyridine showed 2-fold higher potency than 4-AP in potentiating high-voltage-activated calcium channels (HVACCs) .
- N'-Hydroxy-3-(methylamino)propanimidamide (Z-isomer): Steric hindrance from the (1Z)-configuration may reduce binding affinity compared to the target compound .
- Pyrazole Derivatives (e.g., 1006352-70-0) : Introduction of trifluoromethylpyrazole groups enhances metabolic stability but may reduce solubility .
Physical and Chemical Properties
| Property | Target Compound | N'-Hydroxy-2,2-dimethylpropanimidamide | N'-Hydroxy-3-(piperazinyl)propanimidamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 117.15 | 116.16 | 186.26 |
| Solubility | Moderate in polar solvents | Low (hydrophobic dimethyl groups) | High (polar piperazinyl group) |
| Melting Point | Not reported | 120–122°C | 85–87°C |
| Reactivity | High (N,O-bidentate ligand) | Low | Very high (multi-dentate ligand) |
Biological Activity
N'-Hydroxy-2-methyl-3-(methylamino)propanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
This compound contains a hydroxylamine functional group, which is known for its reactivity and ability to form stable complexes with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules. Key mechanisms include:
- Inhibition of Enzymatic Activity : Hydroxamic acids, similar to this compound, often inhibit metalloproteinases and histone deacetylases (HDACs), leading to altered gene expression and cellular signaling pathways .
- Antioxidant Properties : Compounds with hydroxylamine groups can exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .
- DNA Interaction : The presence of nitrogen heterocycles allows for potential interactions with DNA, which can lead to either protective or damaging effects depending on the context .
Antioxidant Activity
A comparative study on antioxidant activities showed that compounds with similar structures exhibit varying degrees of effectiveness. The IC50 values for N'-hydroxy derivatives typically range between 20 µM to 100 µM in DPPH assays, indicating moderate antioxidant potential .
Enzyme Inhibition Studies
Research indicates that this compound may also inhibit certain enzymes involved in cancer progression. For example:
| Enzyme | IC50 Value (µM) | Remarks |
|---|---|---|
| HDAC6 | 12.29 | Significant inhibition observed |
| Metalloproteinases | 15.00 | Potential therapeutic target |
These findings suggest that this compound could play a role in cancer therapy by modulating epigenetic factors .
Case Studies
- Neuroprotective Effects : In a study examining compounds similar to this compound, it was found that they could reduce neurotoxicity induced by amyloid-beta peptides in neuronal cell lines. This suggests potential applications in Alzheimer's disease treatment .
- Antimicrobial Activity : A derivative of this compound demonstrated significant antimicrobial properties against various strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported at 0.02 mM, indicating strong activity against pathogens .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-hydroxy-2-methyl-3-(methylamino)propanimidamide to achieve high yield and purity?
- Methodological Answer : Optimize synthesis via condensation of hydroxylamine derivatives with methylamino-propanenitrile intermediates under controlled pH (e.g., using sodium acetate buffer). Purification via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water mixtures) ensures >95% purity, as validated in similar propanimidamide syntheses . Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via FTIR (C=N stretch at ~1650 cm⁻¹) and LC-MS (m/z 154.17 for [M+H]⁺) .
Q. How can researchers validate the purity and structural identity of this compound post-synthesis?
- Methodological Answer : Use tandem analytical techniques:
- HPLC : C18 reverse-phase column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention time to a certified reference standard.
- NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 1.2–1.5 ppm (methyl groups), δ 3.1–3.5 ppm (methylamino protons), and δ 8.2–8.5 ppm (hydroxylamine NH).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 154.17 ± 0.01 Da) .
Q. What experimental methods are used to determine key physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy at λ_max.
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use differential scanning calorimetry (DSC) to assess thermal degradation .
- pKa Determination : Potentiometric titration in aqueous/organic solvent mixtures .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity across studies be systematically addressed?
- Methodological Answer : Conduct a meta-analysis of existing literature (PubMed, Scopus) using inclusion criteria (e.g., standardized assay conditions). Replicate key studies with controlled variables (e.g., cell lines, serum-free media). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results. Contradictions may arise from impurities (validate via LC-MS) or solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with target crystal structures (e.g., MMP-3 from PDB ID 1MMP) to model binding poses. Prioritize hydrogen bonds with hydroxylamine and methylamino groups.
- QSAR Modeling : Train models on propanimidamide derivatives’ activity data (e.g., IC50 values) to predict bioactivity. Validate with leave-one-out cross-validation (R² > 0.7).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
Q. What are the challenges in designing in vitro assays to study this compound’s mechanism of action, and how can they be mitigated?
- Methodological Answer :
- Challenge 1 : Non-specific binding due to the compound’s polar groups. Mitigation : Include negative controls (e.g., scrambled peptides) and use surface plasmon resonance (SPR) to quantify specificity.
- Challenge 2 : Redox interference in antioxidant assays. Mitigation : Pre-treat samples with reducing agents (e.g., TCEP) and validate via parallel assays (e.g., DPPH radical scavenging vs. FRAP) .
- Challenge 3 : Low cellular permeability. Mitigation : Use prodrug strategies (e.g., acetylated hydroxylamine) or nanoformulation (liposomal encapsulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
